2-(4-Methylthiazol-5-yl)ethanamine oxalate
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Description
2-(4-Methylthiazol-5-yl)ethanamine oxalate, also known as this compound, is a useful research compound. Its molecular formula is C8H12N2O4S and its molecular weight is 232.254. The purity is usually 95%.
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Scientific Research Applications
Neurological Research
Studies have shown that compounds similar to 2-(4-Methylthiazol-5-yl)ethanamine oxalate are explored for their neuroprotective properties, particularly in the context of Alzheimer's disease. Amyloid imaging in Alzheimer's disease, for example, utilizes radioligands to measure amyloid in vivo in the brain of patients. This technique is crucial for early detection and the evaluation of new anti-amyloid therapies (Nordberg, 2007).
Pharmacological Applications
The pharmacological landscape is enriched by exploring the effects of various substances on mood and neurotransmitter levels. Monoamine depletion studies, for instance, indirectly relate mood to serotonin, norepinephrine, and dopamine levels in humans. This line of research is critical for understanding the etiology of major depressive disorders and potentially for developing new treatment modalities (Ruhé, Mason, & Schene, 2007).
Biochemical Investigations
In biochemistry, the focus is on understanding the interactions of compounds with biological macromolecules, such as DNA, RNA, and proteins. The effects of certain compounds on energy production, free radical generation, and cell killing are pivotal areas of study. This research is crucial for elucidating the role of specific biochemical pathways in health and disease and for identifying potential therapeutic targets (Kalapos, 1999).
Properties
IUPAC Name |
2-(4-methyl-1,3-thiazol-5-yl)ethanamine;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S.C2H2O4/c1-5-6(2-3-7)9-4-8-5;3-1(4)2(5)6/h4H,2-3,7H2,1H3;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXGJZULIIVVBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCN.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.